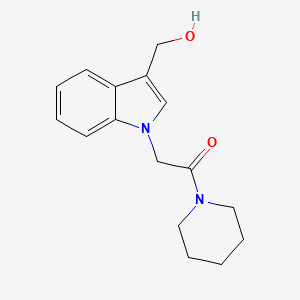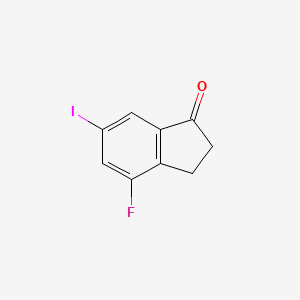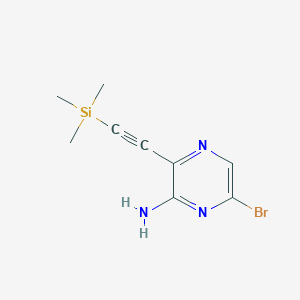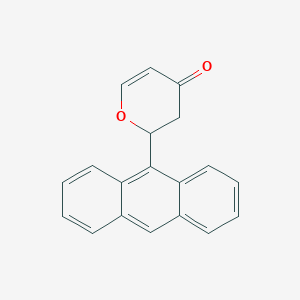![molecular formula C14H16N4Si B11849974 3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine CAS No. 219968-09-9](/img/structure/B11849974.png)
3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yl)-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that features a unique combination of pyridine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine typically involves the reaction of pyridine-2-carboxaldehyde with trimethylsilyl azide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as copper(I) iodide, and a base, such as triethylamine, to facilitate the formation of the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazole-pyridine derivative with additional oxygen-containing functional groups, while substitution could result in a variety of functionalized triazole-pyridine compounds .
Scientific Research Applications
3-(Pyridin-2-yl)-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and as a chemosensor. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Similar in structure but with an imidazole ring instead of a triazole ring.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Contains two triazole rings and is used in coordination chemistry.
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a different ring structure.
Uniqueness
3-(Pyridin-2-yl)-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine is unique due to the presence of the trimethylsilyl group, which can be easily modified to create a wide range of derivatives. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
219968-09-9 |
|---|---|
Molecular Formula |
C14H16N4Si |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
trimethyl-(3-pyridin-2-yltriazolo[1,5-a]pyridin-7-yl)silane |
InChI |
InChI=1S/C14H16N4Si/c1-19(2,3)13-9-6-8-12-14(16-17-18(12)13)11-7-4-5-10-15-11/h4-10H,1-3H3 |
InChI Key |
CJSOGNWXOTWWIT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=C(N=NN21)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)

![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)


![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)


![6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11849932.png)
![2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone](/img/structure/B11849935.png)
![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)

